![molecular formula C18H13BrFN3O4S2 B2480761 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 904581-23-3](/img/structure/B2480761.png)

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

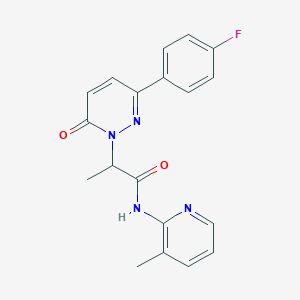

The synthesis of derivatives similar to the compound involves complex chemical reactions, including the formation of hydrogen-bonded interactions, as seen in studies involving the antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. These processes are characterized by FT-IR and FT-Raman spectra and involve detailed equilibrium geometry and vibrational assignments using density functional methods (Mary et al., 2020).

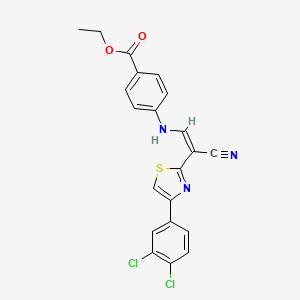

Molecular Structure Analysis

The molecular structure of related compounds features a folded conformation around the methylene C atom of the thioacetamide bridge, indicating intramolecular N—H⋯N hydrogen bond stabilization. This conformation impacts the chemical reactivity and interaction capabilities of the molecule (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound class are typically characterized by the presence of strong stable hydrogen bonded N—H···N intermolecular interactions and weak intramolecular interactions. These interactions are crucial for the compound's stability and reactivity, as well as its potential intermolecular contacts within crystal structures (Jenepha Mary et al., 2022).

Physical Properties Analysis

The physical properties, including vibrational modes and the impact of rehybridization and hyperconjugation on the molecule's stability, have been analyzed through vibrational spectroscopic signatures. These properties are influenced by the molecule's geometry and the nature of its intramolecular and intermolecular hydrogen bonds (Jenepha Mary et al., 2022).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and interaction with biological targets, have been explored through studies on related compounds. For example, the compound's ability to form stable intermolecular interactions and its reactivity towards certain enzymes or receptors can significantly impact its efficacy in potential therapeutic applications (Shukla & Yadava, 2020).

Wissenschaftliche Forschungsanwendungen

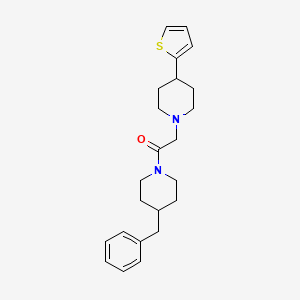

Synthesis and Practical Applications

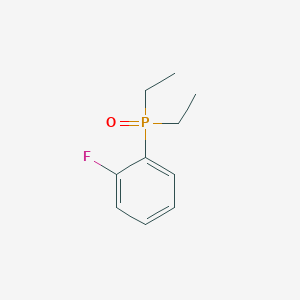

Sulfonamide compounds, including those with structures similar to the compound of interest, have been extensively studied for their diverse pharmacological properties. One study discusses a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with relevance to the synthesis of various sulfonamide derivatives used in pharmaceutical applications. This synthesis method highlights the ongoing research into more efficient and cost-effective processes for producing key intermediates in drug manufacturing (Qiu et al., 2009).

Pharmacological Significance of Sulfonamides

Sulfonamides play a crucial role in medicinal chemistry, serving as the backbone for a variety of drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. A comprehensive review highlights the importance of sulfonamide moieties in developing new therapeutic agents, showcasing the structural diversity and potential of these compounds in addressing a wide range of diseases (Carta et al., 2012).

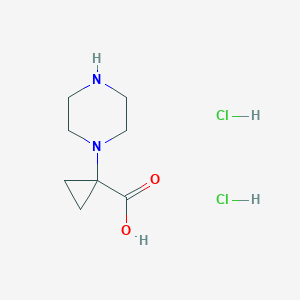

Environmental and Toxicological Considerations

Research into the environmental impact and toxicological profiles of sulfonamide derivatives is critical for understanding their safety and ecological footprint. Studies on the microbial degradation of polyfluoroalkyl chemicals, which may include sulfonamide-like structures, provide insights into the persistence and breakdown of these compounds in the environment. Such knowledge is essential for developing environmentally friendly pharmaceuticals and mitigating potential adverse effects on ecosystems (Liu & Avendaño, 2013).

Eigenschaften

IUPAC Name |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3O4S2/c19-11-5-7-12(8-6-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-14-4-2-1-3-13(14)20/h1-9H,10H2,(H,22,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYNSOFNPUIKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)